

# Technical Support Center: JNJ-47965567 In Vivo Efficacy

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## Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B608231

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the P2X7 receptor antagonist, **JNJ-47965567**, in vivo.

## Frequently Asked Questions (FAQs)

Q1: What is **JNJ-47965567** and what is its primary mechanism of action?

**JNJ-47965567** is a potent, selective, and centrally permeable antagonist of the P2X7 receptor. [1][2] The P2X7 receptor is an ATP-gated ion channel that plays a key role in neuroinflammation. [3][4] Activation of the P2X7 receptor, particularly on microglia in the central nervous system (CNS), leads to the release of pro-inflammatory cytokines like IL-1 $\beta$ . [1][3] **JNJ-47965567** blocks this process by inhibiting the P2X7 receptor. [1] While initially thought to be a competitive antagonist, recent structural studies suggest it acts as a non-competitive antagonist in some species. [5]

Q2: In which in vivo models has **JNJ-47965567** shown efficacy?

**JNJ-47965567** has demonstrated efficacy in various rodent models of CNS disorders. It has been shown to attenuate amphetamine-induced hyperactivity, a model relevant to mania, and has exhibited modest but significant efficacy in a rat model of neuropathic pain. [1][2][6] Additionally, it has been studied in the SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS), where it has shown sex-specific effects. [3][4][7]

Q3: What is the evidence for the central nervous system (CNS) penetrance of **JNJ-47965567**?

Target engagement of **JNJ-47965567** in the rat brain has been confirmed through ex vivo receptor binding autoradiography and by its ability to block Bz-ATP-induced IL-1 $\beta$  release in vivo.[1][2][6] It has a measured brain EC50 of  $78 \pm 19$  ng·mL<sup>-1</sup>. [1][2] This high degree of brain occupancy makes it a suitable tool for investigating the role of central P2X7 receptors in CNS pathologies.[5]

## Troubleshooting Guide: Interpreting Variable Efficacy

Problem 1: I am observing no significant therapeutic effect of **JNJ-47965567** in my in vivo model.

- Possible Cause 1: Dosing Regimen and Timing of Administration.
  - Recommendation: The timing of drug administration relative to disease onset can significantly impact outcomes. In the SOD1G93A mouse model of ALS, administration from a pre-onset stage (postnatal day 60) showed beneficial effects in females, while administration from disease onset did not alter disease progression.[4][5][7] Review your experimental design to ensure the treatment window is appropriate for the targeted pathology.
- Possible Cause 2: Sex-Specific Effects.
  - Recommendation: Efficacy of **JNJ-47965567** has been shown to be sex-dependent in some models. In SOD1G93A mice, chronic administration delayed disease onset and improved motor performance in females, but had no effect in males.[3][4][7] It is crucial to include both male and female animals in your study design and analyze the data separately to identify potential sex-specific responses.
- Possible Cause 3: Species Differences in Potency and Mechanism.
  - Recommendation: **JNJ-47965567** exhibits different potencies for human, mouse, and rat P2X7 receptors. Additionally, its mechanism of action may vary between species, being described as both competitive and non-competitive.[5] Ensure that the dose used is

appropriate for the species being studied and consider that the underlying biology of the P2X7 receptor may differ.

Problem 2: The observed in vivo effect is modest or less than expected based on in vitro potency.

- Possible Cause 1: Bioavailability and Formulation.
  - Recommendation: **JNJ-47965567** is often formulated in a cyclodextrin-based solvent for in vivo studies to ensure solubility.[\[3\]](#)[\[5\]](#) Improper formulation can lead to poor bioavailability and reduced target engagement. Verify the solubility and stability of your formulation.
- Possible Cause 2: Complex Pathophysiology of the Disease Model.
  - Recommendation: The P2X7 receptor is one of many components in complex neuroinflammatory and neurodegenerative diseases.[\[3\]](#) While antagonism of P2X7 may address one aspect of the pathology, other pathways may still contribute to disease progression. Consider combination therapies or investigating biomarkers related to the P2X7 pathway to better understand the extent of target engagement and its downstream effects.

## Data Presentation

Table 1: In Vitro Potency of **JNJ-47965567**

System	Assay	Potency (pIC50)	Reference
Human P2X7	Radioligand Binding (pKi)	7.9 ± 0.07	<a href="#">[1]</a> <a href="#">[2]</a>
Human Whole Blood	IL-1β Release	6.7 ± 0.07	<a href="#">[1]</a> <a href="#">[2]</a>
Human Monocytes	IL-1β Release	7.5 ± 0.07	<a href="#">[1]</a> <a href="#">[2]</a>
Rat Microglia	IL-1β Release	7.1 ± 0.1	<a href="#">[1]</a> <a href="#">[2]</a>
Rat Astrocytes	Calcium Flux	7.5 ± 0.4	<a href="#">[1]</a>
Murine J774 Macrophages	Ethidium+ Uptake (IC50)	54 ± 24 nM	<a href="#">[5]</a>

Table 2: Summary of In Vivo Efficacy Studies

Model	Species	Dose and Administration	Key Findings	Reference
Amphetamine-Induced Hyperactivity	Rat	30 mg·kg <sup>-1</sup>	Attenuated hyperactivity	[1][2]
Neuropathic Pain	Rat	30 mg·kg <sup>-1</sup>	Modest, but significant efficacy	[1][2]
Forced Swim Test	Rat	Not specified	No efficacy observed	[1][2]
Amyotrophic Lateral Sclerosis (ALS)	SOD1G93A Mice	30 mg/kg, i.p., 4 times per week from pre-onset (P60)	Delayed disease onset, reduced body weight loss, and improved motor coordination in females; no effect in males. Did not increase lifespan.	[3][4][7]
Amyotrophic Lateral Sclerosis (ALS)	SOD1G93A Mice	30 mg/kg, i.p., 3 times per week from disease onset	Did not impact weight loss, clinical score, motor coordination, or survival.	[5][8]

## Experimental Protocols

### Protocol 1: In Vivo Blockade of Bz-ATP-Induced IL-1 $\beta$ Release in Rat Brain

This protocol is a summary of the methodology described by Bhattacharya et al. (2013).[1]

- Animal Model: Male Sprague-Dawley rats.
- Microdialysis Probe Implantation: Stereotactically implant a microdialysis probe into the desired brain region (e.g., hippocampus).
- **JNJ-47965567** Administration: Administer **JNJ-47965567** or vehicle via the desired route (e.g., intraperitoneal).
- Baseline IL-1 $\beta$  Measurement: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
- P2X7 Receptor Stimulation: After a baseline period, switch the perfusion medium to aCSF containing the P2X7 receptor agonist Bz-ATP.
- Sample Collection: Continue to collect dialysate samples at regular intervals.
- IL-1 $\beta$  Analysis: Measure the concentration of IL-1 $\beta$  in the dialysate samples using a sensitive immunoassay (e.g., ELISA).
- Data Analysis: Compare the Bz-ATP-induced increase in IL-1 $\beta$  levels between the vehicle- and **JNJ-47965567**-treated groups.

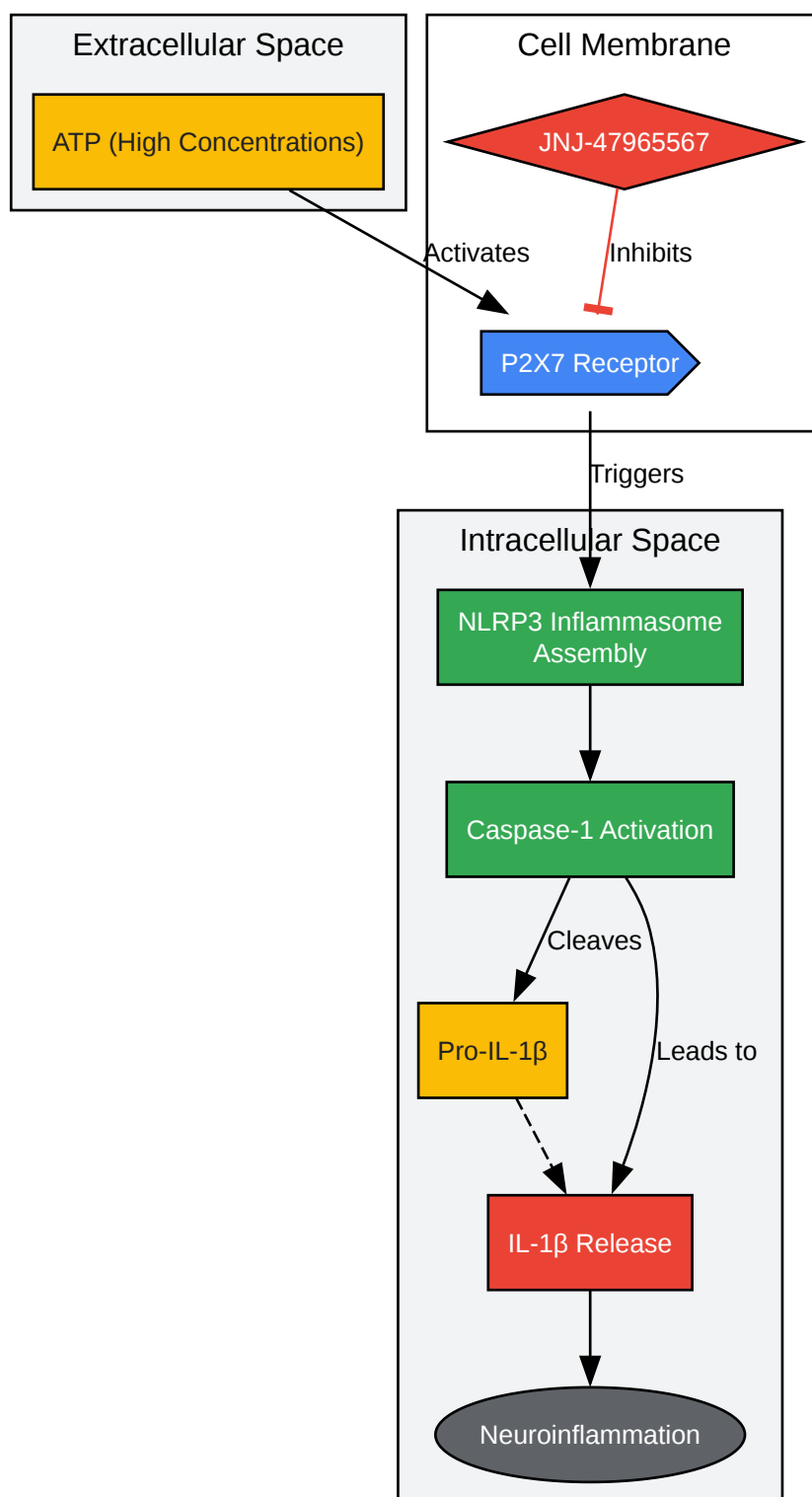
#### Protocol 2: Chronic Administration in the SOD1G93A Mouse Model of ALS

This protocol is a generalized summary based on studies by Pinto-Duarte et al. (2020) and Ly et al. (2020).[\[3\]](#)[\[5\]](#)

- Animal Model: SOD1G93A transgenic mice and wild-type littermates.
- Drug Preparation: Solubilize **JNJ-47965567** in a suitable vehicle, such as 30% (w/v) 2-hydroxypropyl- $\beta$ -cyclodextrin ( $\beta$ -CD) in sterile water.[\[5\]](#)
- Treatment Initiation:
  - Pre-onset study: Begin administration at a pre-symptomatic age (e.g., postnatal day 60).[\[3\]](#)[\[4\]](#)

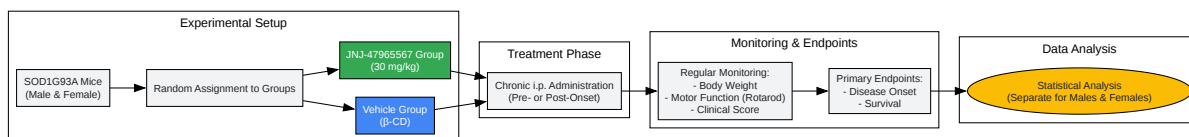
- Post-onset study: Begin administration upon the appearance of defined disease onset criteria (e.g., tremor, loss of righting reflex).[5]
- Administration: Administer **JNJ-47965567** (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified frequency (e.g., 3 or 4 times per week).[3][5]
- Monitoring of Disease Progression:
  - Body Weight: Measure body weight regularly (e.g., 2-3 times per week).
  - Motor Function: Assess motor coordination and strength using tests such as the rotarod.
  - Clinical Score: Assign a clinical score based on the severity of motor deficits.
  - Disease Onset and Survival: Record the age of disease onset and the survival endpoint.
- Data Analysis: Compare the measured parameters between the vehicle- and **JNJ-47965567**-treated groups, with separate analyses for male and female mice.

## Mandatory Visualizations

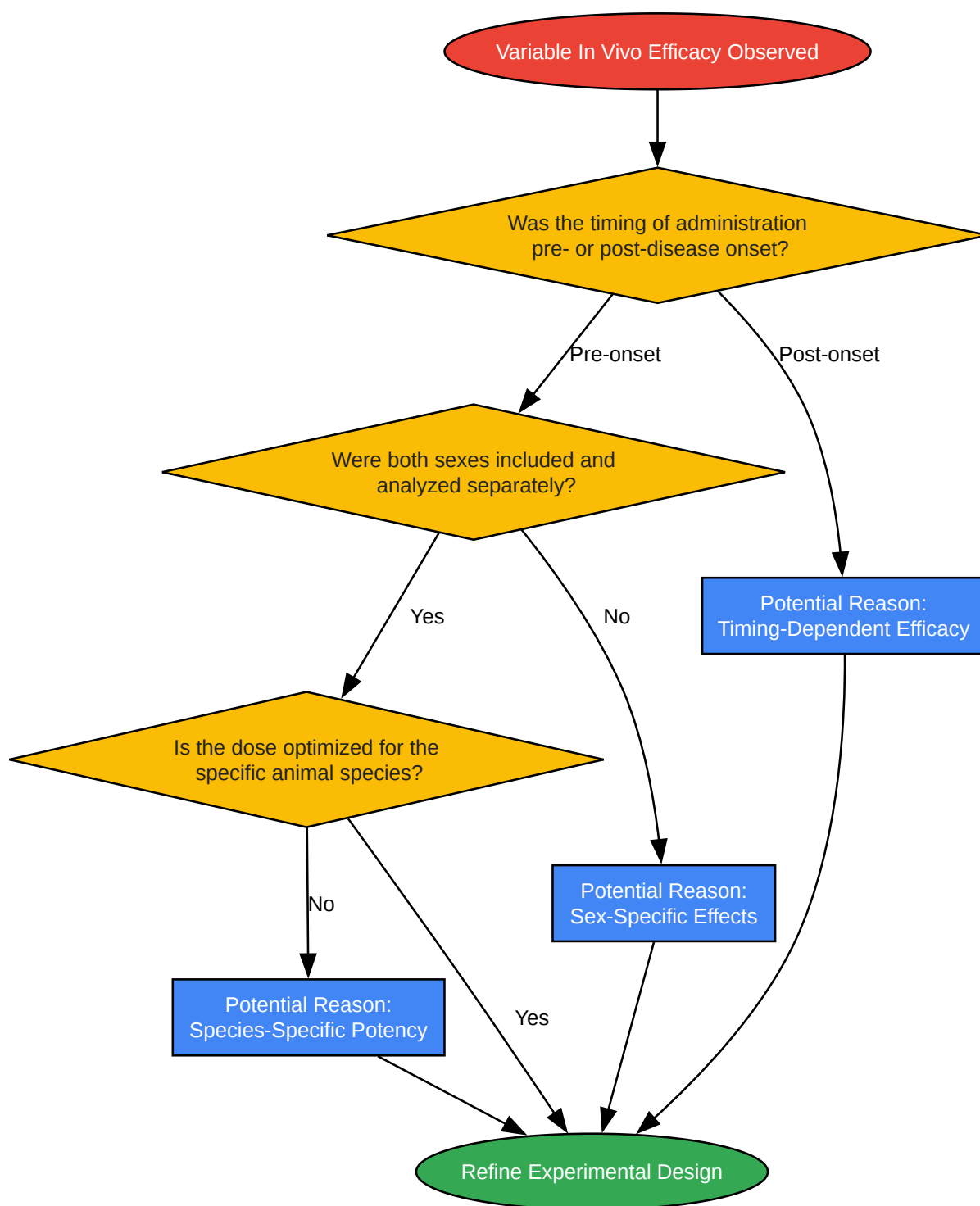


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Caption: P2X7 receptor signaling pathway and the inhibitory action of **JNJ-47965567**.







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